molecular formula C19H34O B13404447 6S,7R-Epoxy-3Z,9Z-nonadecadiene

6S,7R-Epoxy-3Z,9Z-nonadecadiene

Cat. No.: B13404447
M. Wt: 278.5 g/mol
InChI Key: VKFUITAUPPZRKE-XTDPSRQTSA-N
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Description

6S,7R-Epoxy-3Z,9Z-nonadecadiene is a chemical compound classified as an epoxide. It is characterized by the presence of an oxygen atom forming a three-membered ring with two carbon atoms. The compound has the molecular formula C19H34O and is known for its applications in various scientific fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves stereoselective reactions to ensure the correct configuration of the epoxide ring. One common method includes the use of diene precursors, which undergo epoxidation reactions using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired epoxide .

Chemical Reactions Analysis

Types of Reactions

6S,7R-Epoxy-3Z,9Z-nonadecadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6S,7R-Epoxy-3Z,9Z-nonadecadiene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in biological systems, particularly in the context of insect pheromones.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves its interaction with specific molecular targets. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6S,7R-Epoxy-3Z,9Z-nonadecadiene is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it particularly valuable in research focused on stereoselective synthesis and biological activity studies .

Properties

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(2S,3R)-2-[(Z)-dodec-2-enyl]-3-[(Z)-pent-2-enyl]oxirane

InChI

InChI=1S/C19H34O/c1-3-5-7-8-9-10-11-12-13-15-17-19-18(20-19)16-14-6-4-2/h6,13-15,18-19H,3-5,7-12,16-17H2,1-2H3/b14-6-,15-13-/t18-,19+/m1/s1

InChI Key

VKFUITAUPPZRKE-XTDPSRQTSA-N

Isomeric SMILES

CCCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\CC

Canonical SMILES

CCCCCCCCCC=CCC1C(O1)CC=CCC

Origin of Product

United States

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